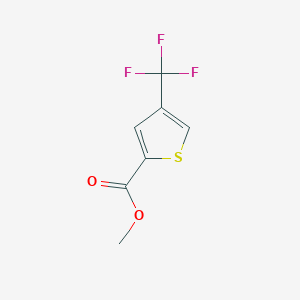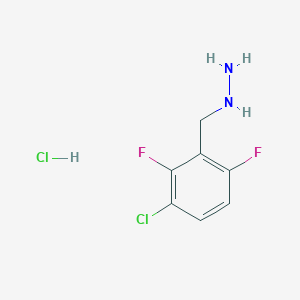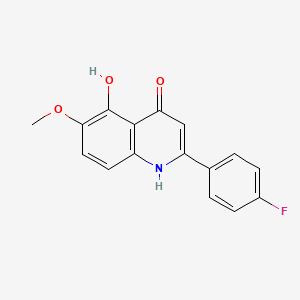
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 2-methyl-5-nitroaniline to form 2-methyl-5-nitro-1-nitrobenzene. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Formation of N-(2-methyl-5-aminophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(2-carboxy-5-nitrophenyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also form covalent bonds with nucleophilic sites on biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
Uniqueness
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is unique due to the presence of two nitro groups on the benzene ring, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable compound in various chemical reactions and research applications .
Propriétés
Formule moléculaire |
C14H11N3O5 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-5-6-12(17(21)22)8-13(9)15-14(18)10-3-2-4-11(7-10)16(19)20/h2-8H,1H3,(H,15,18) |
Clé InChI |
UBGSLUGBOMGGKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11716371.png)
![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)

![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)

![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)

![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)

